molecular formula C7H3Br2F2IO B14040281 1,5-Dibromo-2-difluoromethoxy-3-iodobenzene

1,5-Dibromo-2-difluoromethoxy-3-iodobenzene

Cat. No.: B14040281
M. Wt: 427.81 g/mol
InChI Key: VCSKAHXSWHKMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dibromo-2-difluoromethoxy-3-iodobenzene is a halogenated aromatic compound with the molecular formula C7H3Br2F2IO and a molecular weight of 427.81 g/mol . This compound is characterized by the presence of bromine, fluorine, iodine, and a difluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-difluoromethoxy-3-iodobenzene typically involves halogenation reactions. One common method is the bromination of 2-difluoromethoxy-3-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and selective halogenation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-difluoromethoxy-3-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1,5-diiodo-2-difluoromethoxy-3-iodobenzene .

Scientific Research Applications

1,5-Dibromo-2-difluoromethoxy-3-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-3-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with biological molecules, influencing their structure and function. The difluoromethoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-fluoro-2-iodobenzene
  • 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
  • 1,5-Dibromo-3-(difluoromethoxy)-2-iodobenzene
  • 1-Bromo-2,5-dichloro-4-fluorobenzene
  • 1-Bromo-2-chloro-3,4-difluorobenzene

Uniqueness

1,5-Dibromo-2-difluoromethoxy-3-iodobenzene is unique due to the presence of both bromine and iodine atoms along with a difluoromethoxy group. This combination of substituents provides distinct reactivity and interaction profiles compared to other halogenated benzene derivatives. The compound’s unique structure allows for specific applications in synthetic chemistry and material science .

Properties

IUPAC Name

1,5-dibromo-2-(difluoromethoxy)-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F2IO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSKAHXSWHKMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(F)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.